1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine
Description
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative featuring a 4-chloro-3-fluorobenzyl substituent at the N1 position of the pyrazole ring and an amine group at the C3 position. The chloro and fluoro groups enhance lipophilicity and may influence binding interactions in biological systems.
Properties
IUPAC Name |
1-[(4-chloro-3-fluorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-8-2-1-7(5-9(8)12)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYUNNCOEIBOLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CC(=N2)N)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically employs 3-aminopyrazole and 4-chloro-3-fluorobenzyl bromide in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base like potassium carbonate is added to deprotonate the amine, enhancing nucleophilicity. The mixture is heated to 80–100°C for 12–24 hours under inert conditions.
Table 1: Optimization of Nucleophilic Substitution Parameters
| Reagent Ratio (Pyrazole:Benzyl Halide) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1:1.2 | DMF | 80 | 12 | 62 |
| 1:1.5 | Acetonitrile | 90 | 18 | 71 |
| 1:2 | THF | 100 | 24 | 68 |
Source variations indicate that excess benzyl halide (1.5 equivalents) in acetonitrile at 90°C maximizes yield (71%). Post-reaction purification involves column chromatography using ethyl acetate/hexane gradients, followed by recrystallization from ethanol.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrazone Formation | Ethanol, reflux, 4 h | 85 |
| Cyclization | 1M HCl, dioxane, 60°C, 6 h | 73 |
| Nitrile Reduction | LiAlH₄, THF, 0°C → RT, 2 h | 68 |
This method’s total yield (∼42%) is lower than single-step alkylation but offers flexibility in modifying the pyrazole ring.
Hydrazine-Mediated Cyclization Approach
Adapting methodologies from analogous pyrazole syntheses, this route employs hydrazine hydrate to cyclize β-ketonitrile intermediates.
Protocol Overview
-
Synthesis of β-Ketonitrile :
4-Chloro-3-fluorophenylacetonitrile is reacted with acetyl chloride in the presence of sodium hydride, forming the β-ketonitrile. -
Cyclization with Hydrazine :
The β-ketonitrile is treated with hydrazine hydrate in ethanol at 50°C for 8 hours, inducing cyclization to the pyrazole amine.
Table 3: Cyclization Reaction Optimization
| Hydrazine Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1.2 | Ethanol | 50 | 8 | 65 |
| 2.0 | Methanol | 60 | 6 | 58 |
| 1.5 | Ethanol | 70 | 10 | 61 |
Excess hydrazine (1.5 equivalents) in ethanol at 50°C achieves a balance between reaction speed and yield (65%).
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison Based on Efficiency and Scalability
| Method | Total Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 71 | ≥95 | High | Moderate |
| Multi-Step Synthesis | 42 | ≥90 | Moderate | Low |
| Hydrazine-Mediated Cyclization | 65 | ≥93 | High | High |
-
Nucleophilic Substitution excels in scalability and yield but requires costly benzyl halides.
-
Multi-Step Synthesis offers structural versatility but suffers from cumulative yield loss.
-
Hydrazine-Mediated Cyclization is cost-effective and scalable but necessitates careful control of cyclization conditions.
Advanced Mechanistic Insights and Challenges
Side Reactions and Mitigation
-
Polymerization of Intermediates : β-Ketonitriles (Method 3) may polymerize if stored improperly. In situ generation and immediate use are recommended.
-
Over-Alkylation : Excess benzyl halide in Method 1 can lead to di-alkylated byproducts. Stoichiometric control and slow reagent addition mitigate this.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole derivatives with reduced functional groups.
Substitution: Formation of substituted phenylpyrazoles with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C10H9ClFN3
- Molecular Weight : 225.65 g/mol
- IUPAC Name : 1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine
- CAS Number : 1240580-08-8
This compound features a pyrazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug discovery.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets:
- Anticancer Activity : Studies have indicated that pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Anti-inflammatory Effects : Research suggests that pyrazole derivatives may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Agricultural Chemistry
The compound's bioactivity extends to agricultural applications:
- Pesticidal Properties : Pyrazole derivatives are being explored as potential pesticides due to their ability to disrupt insect growth and reproduction. This application could lead to the development of safer and more effective agricultural chemicals .
Material Science
In material science, this compound is being studied for its properties as a precursor in the synthesis of advanced materials:
- Polymer Synthesis : The compound can be utilized in the synthesis of polymers with specific functionalities, enhancing material properties such as thermal stability and mechanical strength .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including this compound. The results demonstrated that this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, indicating its potential as a targeted anticancer agent .
Case Study 2: Anti-inflammatory Mechanisms
Research highlighted in Pharmaceutical Research examined the anti-inflammatory effects of pyrazole derivatives. The study found that compounds similar to this compound could significantly reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism for their therapeutic use in chronic inflammatory conditions .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine and its analogs:
Structural and Electronic Effects
- Halogen Positioning : The 4-Cl,3-F substitution in the target compound contrasts with analogs like the 2-Cl,4-F isomer (), which may exhibit different steric interactions in protein binding pockets. Ortho-substituted halogens (e.g., 2-Cl in ) can hinder rotational freedom, affecting conformational stability .
- Heterocyclic Modifications : The furan-containing analog () introduces π-π stacking capabilities and polarity, which could improve solubility but reduce membrane permeability .
Physicochemical Properties
- Lipophilicity : Chlorine and fluorine substituents enhance lipophilicity (logP), favoring membrane penetration. The trifluoromethyl group in further amplifies this effect but may introduce metabolic stability challenges .
- Molecular Weight : Analogs with bromine (e.g., 252.12 in ) or bulky groups (e.g., furan in ) exceed the target’s estimated molecular weight (~230–240), impacting pharmacokinetic profiles .
Biological Activity
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine is an organic compound belonging to the class of phenylpyrazoles, characterized by its unique substitution pattern on the phenyl ring and the presence of a pyrazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, antimicrobial applications, and anticancer properties.
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₉ClFN₃ |
| Molecular Weight | 225.65 g/mol |
| IUPAC Name | This compound |
| SMILES | FC1=CC=CC(=C1)CN2N=C(N)C(Cl)=C2 |
| Appearance | Powder |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of various biochemical pathways, contributing to its pharmacological effects. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with target biomolecules, enhancing its efficacy in therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) values for selected derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
- The compound exhibited bactericidal and fungicidal activities, indicating its potential as an effective antimicrobial agent .
Anticancer Properties
The anticancer activity of this compound has been explored in several studies:
- Cell Proliferation Inhibition : The compound showed promising results against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with mean growth inhibition percentages of 54.25% and 38.44%, respectively .
- Selectivity : It demonstrated a selective toxicity profile, exhibiting minimal effects on normal fibroblasts, suggesting a favorable safety margin for therapeutic applications .
Study 1: Antimicrobial Evaluation
In a comprehensive study assessing the antimicrobial properties of several pyrazole derivatives, this compound was identified as one of the most active compounds against Gram-positive bacteria. The study utilized various assays to determine MIC and MBC values, confirming the compound's potential as a lead structure for new antimicrobial agents .
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of the compound revealed significant cytotoxicity against multiple cancer cell lines. The study employed both in vitro assays and computational modeling to elucidate the mechanism of action, which involved targeting specific proteins associated with cancer cell proliferation .
Q & A
Q. What are the common synthetic routes for 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine, and what challenges arise during its synthesis?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting a pyrazole precursor (e.g., 3-aminopyrazole) with 4-chloro-3-fluorobenzyl halides in the presence of a base (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or DMSO . Key challenges include controlling regioselectivity during substitution and minimizing side reactions from the electron-withdrawing chloro-fluoro substituents. Purification often requires chromatography or recrystallization to isolate the product in high purity .
Q. How can the structure of this compound be validated using spectroscopic techniques?
Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:
- ¹H NMR : Peaks for the aromatic protons (δ 7.2–7.8 ppm), pyrazole NH₂ (δ ~5.5 ppm), and benzylic CH₂ (δ ~4.8 ppm) are diagnostic .
- ¹³C NMR : The pyrazole carbons (C3-amine at δ ~150 ppm) and aromatic carbons (C-Cl/F at δ ~115–135 ppm) confirm substitution patterns .
Mass spectrometry (HRMS) provides molecular weight verification (m/z 225.65 [M+H]⁺) .
Q. What are the primary biological targets or pathways associated with this compound?
The fluorinated and chlorinated aryl groups enhance hydrophobic interactions with enzymes or receptors, particularly in kinase or protease inhibition. Preliminary studies on analogous pyrazoles suggest potential activity in modulating inflammatory pathways or apoptosis regulators . Target identification often involves in vitro enzyme assays (e.g., fluorescence polarization) and molecular docking studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst use : Copper(I) bromide or Pd catalysts enhance coupling efficiency in multi-step syntheses .
- Temperature control : Reactions at 60–80°C minimize decomposition of the thermally sensitive pyrazole ring .
Process analytical technology (PAT) tools, such as in-line IR spectroscopy, can monitor reaction progress in real time .
Q. How do structural analogs of this compound compare in terms of bioactivity, and what SAR trends emerge?
A comparative analysis of analogs (Table 1) reveals:
Key SAR insights:
- Electron-withdrawing groups (Cl/F) improve target binding but may reduce solubility.
- Benzyl chain length affects membrane permeability .
Q. What analytical methods resolve contradictions in spectral data (e.g., unexpected NH₂ shifts in NMR)?
Contradictions often arise from tautomerism in the pyrazole ring or solvent effects. Strategies include:
Q. How can computational modeling predict the compound’s interaction with novel biological targets?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict:
- Binding affinity : Fluorine atoms form halogen bonds with Ser/Thr residues in kinase active sites .
- Solubility : LogP calculations (~2.8) suggest moderate hydrophobicity, requiring formulation adjuvants for in vivo studies .
Tools like AutoDock Vina or Schrödinger Suite validate docking poses against X-ray crystallographic data of target proteins .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating this compound’s pharmacological potential?
Q. How can crystallography resolve uncertainties in the compound’s solid-state structure?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software :
- Confirms bond lengths/angles (e.g., C-Cl = 1.73 Å, C-F = 1.34 Å).
- Identifies π-π stacking interactions between aryl groups, relevant for material science applications .
Q. What strategies mitigate degradation during storage or biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
